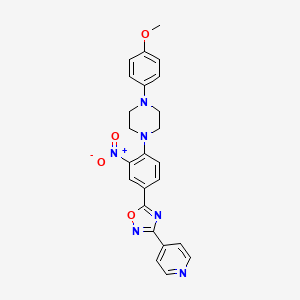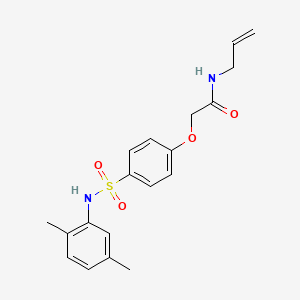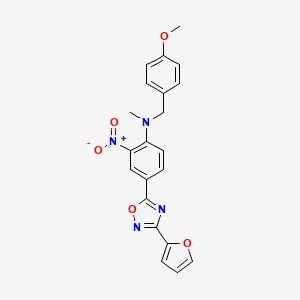
2-(3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl)-N-(2,5-dimethylphenyl)benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl)-N-(2,5-dimethylphenyl)benzamide, also known as DMXAA, is a small molecule that has been studied for its potential as an anti-cancer agent.
Mecanismo De Acción
The mechanism of action of 2-(3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl)-N-(2,5-dimethylphenyl)benzamide is not fully understood. It is thought to work by activating the immune system and inducing the production of cytokines, which in turn leads to tumor necrosis and inhibition of angiogenesis.
Biochemical and Physiological Effects:
2-(3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl)-N-(2,5-dimethylphenyl)benzamide has been shown to have a variety of biochemical and physiological effects. It has been shown to induce the production of cytokines, such as TNF-alpha and IL-6, which are involved in the immune response. 2-(3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl)-N-(2,5-dimethylphenyl)benzamide has also been shown to inhibit the formation of new blood vessels, which is important for tumor growth.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of 2-(3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl)-N-(2,5-dimethylphenyl)benzamide is that it has been shown to have anti-tumor activity in a variety of cancer cell lines. However, one limitation is that the mechanism of action is not fully understood, which makes it difficult to optimize its use as an anti-cancer agent.
Direcciones Futuras
There are several future directions for research on 2-(3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl)-N-(2,5-dimethylphenyl)benzamide. One direction is to further study the mechanism of action to better understand how it works and how it can be optimized as an anti-cancer agent. Another direction is to study the potential use of 2-(3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl)-N-(2,5-dimethylphenyl)benzamide in combination with other anti-cancer agents to enhance its effectiveness. Additionally, there is potential for 2-(3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl)-N-(2,5-dimethylphenyl)benzamide to be used in other disease states, such as autoimmune diseases, where it may have immunomodulatory effects.
Métodos De Síntesis
2-(3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl)-N-(2,5-dimethylphenyl)benzamide can be synthesized through a series of chemical reactions. The first step involves the reaction of 3,4-dimethoxybenzaldehyde with hydrazine hydrate to form 3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazole. This intermediate is then reacted with 2,5-dimethylbenzoic acid chloride to form 2-(3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl)-N-(2,5-dimethylphenyl)benzamide.
Aplicaciones Científicas De Investigación
2-(3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl)-N-(2,5-dimethylphenyl)benzamide has been studied for its potential as an anti-cancer agent. It has been shown to have anti-tumor activity in a variety of cancer cell lines, including lung, colon, breast, and prostate cancer. In preclinical studies, 2-(3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl)-N-(2,5-dimethylphenyl)benzamide has been shown to induce tumor necrosis and inhibit angiogenesis.
Propiedades
IUPAC Name |
2-[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-N-(2,5-dimethylphenyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H23N3O4/c1-15-9-10-16(2)20(13-15)26-24(29)18-7-5-6-8-19(18)25-27-23(28-32-25)17-11-12-21(30-3)22(14-17)31-4/h5-14H,1-4H3,(H,26,29) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DNMOENRKXLSVAG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)NC(=O)C2=CC=CC=C2C3=NC(=NO3)C4=CC(=C(C=C4)OC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H23N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
429.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-N-(2,5-dimethylphenyl)benzamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-(1-isobutyl-1H-pyrazolo[3,4-b]quinolin-3-yl)benzamide](/img/structure/B7694664.png)


![4-(tert-butyl)-N-(8-methyl-1-propyl-1H-pyrazolo[3,4-b]quinolin-3-yl)benzamide](/img/structure/B7694696.png)
![2-fluoro-N-(1-isobutyl-6-methoxy-1H-pyrazolo[3,4-b]quinolin-3-yl)benzamide](/img/structure/B7694698.png)
![5-[(4-bromo-2-fluorophenyl)sulfamoyl]-N-ethyl-2-methylbenzamide](/img/structure/B7694700.png)


![N-(1-butyl-1H-pyrazolo[3,4-b]quinolin-3-yl)-3,5-dimethoxybenzamide](/img/structure/B7694721.png)


